N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-2-phenylacetohydrazide
Overview
Description
N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-2-phenylacetohydrazide, also known as CTMPH, is a chemical compound with potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-2-phenylacetohydrazide has been found to inhibit the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-2-phenylacetohydrazide can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-2-phenylacetohydrazide has also been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. By inhibiting acetylcholinesterase, N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-2-phenylacetohydrazide can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-2-phenylacetohydrazide has been found to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-2-phenylacetohydrazide has also been found to increase the levels of acetylcholine in the brain, leading to improved cognitive function. Additionally, N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-2-phenylacetohydrazide has been found to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
The advantages of using N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-2-phenylacetohydrazide in lab experiments include its high yield synthesis methods, its well-studied mechanism of action, and its potential applications in the field of medicine. However, the limitations of using N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-2-phenylacetohydrazide in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are numerous potential future directions for the study of N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-2-phenylacetohydrazide. One potential direction is the development of N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-2-phenylacetohydrazide-based therapies for the treatment of various types of cancers. Another potential direction is the development of N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-2-phenylacetohydrazide-based therapies for the treatment of Alzheimer's disease and other neurological disorders. Additionally, further studies are needed to determine the safety and efficacy of N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-2-phenylacetohydrazide in humans, as well as its potential side effects and interactions with other medications.
Synthesis Methods
N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-2-phenylacetohydrazide can be synthesized using various methods, including the reaction of 5-chloro-2-thiophene carboxaldehyde with 2-hydroxy-2-phenylacetic acid hydrazide in the presence of a catalyst. Another method involves the reaction of 5-chloro-2-thiophene carboxaldehyde with 2-hydroxy-2-phenylacetic acid hydrazide in ethanol under reflux conditions. Both methods have been successful in producing N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-2-phenylacetohydrazide with high yields.
Scientific Research Applications
N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-2-phenylacetohydrazide has been studied for its potential applications in the field of medicine. It has been found to have anti-cancer properties and has been studied for its potential use in the treatment of various types of cancers, including breast, lung, and colon cancer. N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-2-phenylacetohydrazide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective properties.
properties
IUPAC Name |
N-[(E)-(5-chlorothiophen-2-yl)methylideneamino]-2-hydroxy-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c14-11-7-6-10(19-11)8-15-16-13(18)12(17)9-4-2-1-3-5-9/h1-8,12,17H,(H,16,18)/b15-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXVSVRFEIDJBC-OVCLIPMQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=CC=C(S2)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC=C(S2)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901323957 | |
Record name | N-[(E)-(5-chlorothiophen-2-yl)methylideneamino]-2-hydroxy-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901323957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47200733 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide | |
CAS RN |
419553-36-9 | |
Record name | N-[(E)-(5-chlorothiophen-2-yl)methylideneamino]-2-hydroxy-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901323957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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